Acetylcytisine

Description

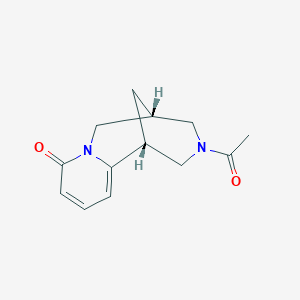

Acetylcytisine (molecular formula: C₁₃H₁₆N₂O₂; CAS: 6018-52-6) is a semi-synthetic derivative of cytisine, a plant alkaloid naturally found in Laburnum and Cytisus species. It is commonly used in research for modulating nicotinic acetylcholine receptors (nAChRs), particularly in studies related to smoking cessation and neurological disorders.

Properties

Molecular Formula |

C13H16N2O2 |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

(1R,9R)-11-acetyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |

InChI |

InChI=1S/C13H16N2O2/c1-9(16)14-6-10-5-11(8-14)12-3-2-4-13(17)15(12)7-10/h2-4,10-11H,5-8H2,1H3/t10-,11-/m1/s1 |

InChI Key |

WCRIKJOQMRFVPX-GHMZBOCLSA-N |

Isomeric SMILES |

CC(=O)N1C[C@H]2C[C@H](C1)C3=CC=CC(=O)N3C2 |

Canonical SMILES |

CC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetylcytisine can be synthesized through the acetylation of cytisine. The process typically involves the reaction of cytisine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale acetylation processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Acetylcytisine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: It can be reduced to form deacetylated cytisine.

Substitution: this compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives of this compound.

Reduction: Deacetylated cytisine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its interaction with nicotinic acetylcholine receptors.

Medicine: Investigated for its potential use in smoking cessation therapies.

Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.

Mechanism of Action

Acetylcytisine exerts its effects primarily through its interaction with nicotinic acetylcholine receptors. It acts as a partial agonist, binding to these receptors and modulating their activity. This interaction influences neurotransmitter release and has been studied for its potential therapeutic effects in conditions such as nicotine addiction.

Comparison with Similar Compounds

Pharmacological Profiles

*Estimated based on structural modifications.

Key Findings :

- Receptor Selectivity : this compound shows preferential binding to α4β2 and α3β4 subtypes, making it a candidate for treating nicotine addiction and neurodegenerative diseases. Cytisine, while potent at α4β2, lacks significant α3β4 activity .

- Metabolic Stability: The acetyl group in this compound may prolong its half-life compared to cytisine (~10 vs.

- Synthetic Accessibility : this compound’s synthesis involves fewer steps than varenicline, but yields vary significantly (14–75%) depending on intermediates and reaction conditions .

Challenges in Comparative Studies

As noted in , direct comparisons of cytisine analogs are hindered by methodological disparities across studies. For example:

- Binding assays for this compound and cytisine often use different cell lines or radioligands, complicating affinity comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.